A Comprehensive Technical Guide to 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7)
A Comprehensive Technical Guide to 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzotrifluoride, with the CAS number 777-37-7, is a polysubstituted aromatic organic compound.[1] Its structure, featuring a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl group, imparts significant chemical reactivity and makes it a versatile intermediate in organic synthesis.[1][2] This guide provides an in-depth overview of its properties, applications, and safety considerations, tailored for professionals in research and development. The unique combination of functional groups makes this compound a valuable building block, particularly in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[2][3][4] The trifluoromethyl group is especially noted for enhancing the lipophilicity and metabolic stability of molecules, which are desirable traits in drug discovery.[2][4]
Physicochemical Properties
2-Chloro-5-nitrobenzotrifluoride is typically a yellow liquid under normal conditions.[5][6] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 777-37-7 | [7][8] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [5][8] |
| Molecular Weight | 225.55 g/mol | [7][8] |
| Appearance | Yellow Liquid | [5][6] |
| Boiling Point | 108 °C at 10 mmHg | [1][7] |
| Density | 1.527 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.508 | [7] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [7] |
| IUPAC Name | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | [8] |
| Synonyms | 2-Chloro-5-nitro-α,α,α-trifluorotoluene, 4-Nitro-2-(trifluoromethyl)chlorobenzene | [7][8] |
| InChI | 1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10,11)/h1-3H | [7] |
| InChIKey | HQROXDLWVGFPDE-UHFFFAOYSA-N | [7] |
| SMILES | [O-]--INVALID-LINK--c1ccc(Cl)c(c1)C(F)(F)F | [7] |
Safety and Hazard Information
This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or inhaled.[5][6] It causes skin and serious eye irritation and may cause respiratory irritation.[5][9] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a suitable respirator, should be used when handling this chemical.[7][9]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [9] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7][8][9] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/mist/vaporsP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP271: Use only outdoors or in a well-ventilated areaP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][9] |
| Storage Class | 10 - Combustible liquids | [7] |
| Target Organs | Respiratory system | [7] |
| WGK | WGK 3 | [7] |
Synthesis and Reactivity
Synthesis Workflow
A common synthesis route involves the nitration of 2-chlorobenzotrifluoride. The process generally consists of mixing the starting material with concentrated sulfuric acid and concentrated nitric acid.[10] The reaction mixture is then processed to isolate the final product.
Experimental Protocol: Illustrative Synthesis
The following is a representative protocol for the synthesis of 2-chloro-5-nitrobenzotrifluoride:
-
Concentrated sulfuric acid and concentrated nitric acid are mixed and preheated.[10]
-
2-Chloro-5-nitrobenzotrifluoride is introduced into the acid mixture to initiate the nitration reaction.[10]
-
The reaction solution is cooled and then subjected to liquid-liquid separation.[1]
-
The organic phase, containing the product, is washed with a saturated sodium bicarbonate solution until neutral and subsequently dried with anhydrous sodium sulfate.[1]
-
The solvent is evaporated under reduced pressure to yield the final product as a yellow oil.[1] A reported yield for a similar process was 96.13% with a purity of 99.29%.[1]
Reactivity
The compound is stable under normal conditions.[6] However, it is incompatible with strong oxidizing agents and strong bases.[5][6] Thermal decomposition can generate hazardous products, including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[6][9] The nitro group can be reduced to an amine, and the chlorine atom can be displaced via nucleophilic aromatic substitution, opening pathways for the synthesis of diverse derivatives.[4]
Applications in Research and Industry
2-Chloro-5-nitrobenzotrifluoride is a key intermediate in the synthesis of high-value products, particularly in the agrochemical and pharmaceutical industries.[2]
References
- 1. 2-Chloro-5-nitrobenzotrifluoride | 777-37-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Chloro-5-nitrobenzotrifluoride 97 777-37-7 [sigmaaldrich.com]
- 8. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 2-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
